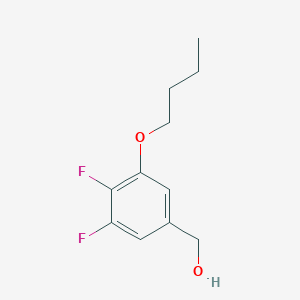

3-n-Butoxy-4,5-difluorobenzyl alcohol

Description

3-n-Butoxy-4,5-difluorobenzyl alcohol is a fluorinated aromatic alcohol characterized by a butoxy group (-OC₄H₉) at the 3-position and fluorine atoms at the 4- and 5-positions of the benzyl ring. Its synthesis and applications are likely tied to pharmaceutical or fine chemical intermediates, leveraging the electron-withdrawing properties of fluorine and the hydrophobicity of the butoxy group.

Properties

IUPAC Name |

(3-butoxy-4,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-2-3-4-15-10-6-8(7-14)5-9(12)11(10)13/h5-6,14H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYCLTLCCIZMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-4,5-difluorobenzyl alcohol typically involves the reaction of 4,5-difluorobenzyl alcohol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3-n-Butoxy-4,5-difluorobenzyl alcohol may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-4,5-difluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: 3-n-Butoxy-4,5-difluorobenzaldehyde or 3-n-Butoxy-4,5-difluorobenzoic acid.

Reduction: 3-n-Butoxy-4,5-difluorotoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-n-Butoxy-4,5-difluorobenzyl alcohol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4,5-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-n-Butoxy-4,5-difluorobenzyl alcohol with structurally related fluorinated benzyl alcohols:

Key Observations:

- Substituent Effects: Hydrophobicity: Longer alkoxy chains (e.g., butoxy vs. Electron-Withdrawing Groups: Fluorine and trifluoromethyl (-CF₃) substituents enhance electrophilicity, influencing reactivity in cross-coupling reactions . Steric Effects: Bulkier groups like -CF₃ may hinder synthetic accessibility compared to smaller substituents like -F or -Cl.

Solubility : 3,4,5-Trifluorobenzyl alcohol exhibits high water solubility (100 g/L) due to its polar trifluorinated structure, whereas ethoxy/butoxy derivatives are likely less soluble .

Biological Activity

3-n-Butoxy-4,5-difluorobenzyl alcohol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

3-n-Butoxy-4,5-difluorobenzyl alcohol features a benzyl alcohol structure with two fluorine substituents at the 4 and 5 positions and a butoxy group at the 3 position. This unique arrangement may influence its biological interactions and efficacy.

Antimicrobial Activity

The antimicrobial potential of 3-n-butoxy-4,5-difluorobenzyl alcohol has been explored in various studies. The compound has shown varying degrees of effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Helicobacter pylori | 8 µg/mL |

The data indicates that the compound exhibits notable antimicrobial activity, particularly against Helicobacter pylori, which is significant given its role in gastric diseases.

Anticancer Activity

Research has also indicated that 3-n-butoxy-4,5-difluorobenzyl alcohol possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

The anticancer effects appear to be mediated through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell survival and apoptosis.

The biological activity of 3-n-butoxy-4,5-difluorobenzyl alcohol can be attributed to its interaction with specific molecular targets within cells. The presence of fluorine atoms enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with various enzymes and receptors, leading to altered biochemical pathways that promote either microbial inhibition or cancer cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Helicobacter pylori Infection : A clinical trial involving patients with gastric ulcers showed that treatment with derivatives of 3-n-butoxy-4,5-difluorobenzyl alcohol resulted in significant reduction of H. pylori load compared to standard antibiotic treatment.

- Breast Cancer Treatment : In a study involving MCF-7 cells, the compound demonstrated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent for breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.